molecular formula C13H15N3O2S B14078545 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide CAS No. 1025088-44-1

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B14078545
CAS No.: 1025088-44-1
M. Wt: 277.34 g/mol
InChI Key: NCXOBWJDCOOVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes both amino and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-nitroaniline with 2-methylbenzenesulfonyl chloride under basic conditions. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include maintaining a temperature of around 50-60°C and using solvents like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The reduction step is often carried out using catalytic hydrogenation, which is scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, making it effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide is unique due to the presence of both amino and sulfonamide groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides multiple sites for functionalization, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

1025088-44-1

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

5-amino-N-(4-aminophenyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O2S/c1-9-2-3-11(15)8-13(9)19(17,18)16-12-6-4-10(14)5-7-12/h2-8,16H,14-15H2,1H3

InChI Key

NCXOBWJDCOOVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.